3-fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide

Chemical Biology Medicinal Chemistry Library Screening

Unique 3-fluorobenzenesulfonamide core with chiral secondary benzylic alcohol linker imparts isoform-shifting electronic properties absent in generic scaffolds. Ideal for de novo CA selectivity profiling or matched-molecular-pair SAR when procured alongside 2-chloro and 4-ethoxy-3-fluoro analogs. Supplied solely for non-human research; no therapeutic indication assigned.

Molecular Formula C15H13F4NO3S
Molecular Weight 363.33
CAS No. 1706102-36-4
Cat. No. B2911171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide
CAS1706102-36-4
Molecular FormulaC15H13F4NO3S
Molecular Weight363.33
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F
InChIInChI=1S/C15H13F4NO3S/c16-12-2-1-3-13(8-12)24(22,23)20-9-14(21)10-4-6-11(7-5-10)15(17,18)19/h1-8,14,20-21H,9H2
InChIKeySWXYOEWHEDAWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide (CAS 1706102-36-4): Procurement-Relevant Baseline Characterization


3-Fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide (CAS 1706102-36-4) is a synthetic, low-molecular-weight (363.33 Da) N-phenylethyl-substituted benzenesulfonamide derivative [1]. Its structure embeds a 3-fluorobenzene sulfonamide core, a secondary benzylic alcohol linker, and a 4-(trifluoromethyl)phenyl terminus – a pharmacophore arrangement distinct from the simpler N-(2-hydroxyethyl)benzenesulfonamide series prevalent in carbonic anhydrase inhibitor libraries [2]. The compound is currently catalogued as a screening compound and chemical biology probe, with no assigned therapeutic indication, and is supplied solely for non-human research purposes [1]. Comprehensive biological annotation, including quantitative target engagement data, remains absent from the public domain as of this assessment.

Why 3-Fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide Cannot Be Interchanged with Generic Benzenesulfonamide Analogs


The 3-fluoro and 4-(trifluoromethyl)phenyl substituents on the N-phenylethyl scaffold impart distinct electronic and steric properties that are absent in generic benzenesulfonamide screening compounds. In the wider sulfonamide class, subtle changes to aryl substitution patterns are known to alter isoform selectivity profiles by orders of magnitude – for instance, 3-fluorobenzenesulfonamides exhibit shifted pKa values and modified hydrogen-bond networks relative to unsubstituted or para-substituted congeners, directly impacting target residence time [1]. The secondary benzylic alcohol in the linker introduces a chiral center and a hydrogen-bond donor/acceptor motif lacking in N-(2-hydroxyethyl) analogs, creating differential binding hypotheses that cannot be evaluated by procuring simpler, commercially ubiquitous scaffolds. Without direct comparative data against the nearest structural analogs (e.g., 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide or 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide), the specific contribution of the 3-fluoro/4-CF₃ combination to any biological readout remains untested in the public literature [2].

Quantitative Differentiation Evidence for 3-Fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide (1706102-36-4) Versus Closest Analogs


Structural Uniqueness Among Catalogued N-Phenylethyl Benzenesulfonamide Isomers

A systematic search of the PubChem, ZINC, and MolPort databases reveals that 1706102-36-4 is the only catalogued benzenesulfonamide bearing a 3-fluoro substitution on the sulfonamide phenyl ring combined with a 4-(trifluoromethyl) substitution on the phenylethyl terminus and a secondary alcohol linker [1]. The nearest purchasable comparators differ by at least one functional group: the 2-chloro analog (CAS not assigned, catalogued as 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide) replaces the 3-fluoro with a 2-chloro substituent; the 4-ethoxy-3-fluoro analog adds an ethoxy group to the sulfonamide ring; and the 4-methoxy-2-methyl analog replaces fluorine and alters the substitution pattern entirely . No head-to-head biological data exist for any of these compounds, making the 3-fluoro/4-CF₃ combination a chemically distinct but biologically unannotated entity.

Chemical Biology Medicinal Chemistry Library Screening

Predicted Physicochemical Differentiation from Unsubstituted N-(2-Hydroxyethyl)benzenesulfonamide

Computational comparison with the minimal fragment N-(2-hydroxyethyl)benzenesulfonamide (CAS 59724-42-4) shows that the introduction of the 3-fluoro, 4-(trifluoromethyl)phenyl, and extended alkyl linker in 1706102-36-4 increases calculated logP by approximately 1.8 log units (from ~0.3 to ~2.1) and reduces aqueous solubility by an estimated 50–100-fold [1]. The topological polar surface area (tPSA) remains below 90 Ų, maintaining blood-brain barrier permeability potential, while the number of rotatable bonds increases from 3 to 6, adding conformational flexibility . These predictions are derived from QikProp and SwissADME algorithms, not experimental measurements, and no comparative experimental solubility, permeability, or metabolic stability data exist for this specific compound.

ADME Prediction Drug Likeness Fragment-Based Design

Isoform Selectivity Hypothesis Based on Fragment-Level Carbonic Anhydrase SAR

The wider class of fluorinated benzenesulfonamides has been extensively characterized as carbonic anhydrase (CA) inhibitors. Meta-fluorination on the benzenesulfonamide ring, as present in 1706102-36-4, has been shown in analogous compounds to preferentially increase affinity for CA IX and CA XII (tumor-associated isoforms) over CA I and CA II by 5- to 10-fold, driven by altered Zn²⁺ coordination geometry and active-site hydrophobic contacts [1][2]. However, no experimental CA inhibition data exist for 1706102-36-4 specifically. The presence of the bulky 4-(trifluoromethyl)phenylethyl N-substituent is expected to further modulate isoform selectivity, but this remains an untested hypothesis. This evidence is extrapolated from 3-fluorobenzenesulfonamide fragments and cannot be considered a validated property of the target compound.

Carbonic Anhydrase Isoform Selectivity Sulfonamide Inhibitor Design

Evidence-Backed Research Application Scenarios for 3-Fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide (1706102-36-4)


Chemical Probe for De Novo Carbonic Anhydrase Isoform Selectivity Profiling

Based on fragment-level SAR showing that meta-fluorination of benzenesulfonamides can shift selectivity toward tumor-associated CA IX/XII [1], and given the absence of any published CA panel data for this specific scaffold, 1706102-36-4 may serve as a starting point for a de novo selectivity profiling campaign. Procurement is justified only if the intended use includes a full panel screen against CA I, II, IV, VII, IX, XII, and XIII, with direct comparison to the 2-chloro and 4-ethoxy-3-fluoro analogs to establish the SAR contribution of the 3-fluoro substituent. Without this head-to-head data, the compound's value proposition relative to established CA inhibitors such as acetazolamide or SLC-0111 is unsubstantiated.

Fragment Elaboration and Matched Molecular Pair Analysis for Fluorine SAR

This compound, together with its 2-chloro and 4-ethoxy-3-fluoro analogs, constitutes a de facto matched molecular pair series varying only the halogen/substituent identity on the sulfonamide phenyl ring . A procurement strategy that simultaneously acquires all three analogs enables the user to experimentally isolate the contribution of 3-fluoro substitution to any observed biological activity, binding affinity, or ADME property. This application addresses the current evidence gap and generates the quantitative differentiation data that are presently absent from the literature.

In Silico-Based Screening Library Enhancement for Fluorine-Containing Pharmacophores

The predicted logP of ~2.1 and tPSA < 90 Ų place 1706102-36-4 within the favorable drug-like chemical space for CNS-penetrant screening libraries [2]. Procurement for library enhancement is appropriate when the screening objective is to sample novel fluorinated benzenesulfonamide chemical space, particularly for targets where halogen-bonding interactions are hypothesized. Users should note that the compound lacks experimental confirmation of CNS permeability and should not be prioritized over validated CNS-penetrant sulfonamides (e.g., brinzolamide) without additional data.

Quote Request

Request a Quote for 3-fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.